(1S,2S)-2-Methyl-cyclopentylamine is an organic compound categorized as a cyclic amine, characterized by its unique chiral structure. Its molecular formula is , and it features a cyclopentane ring substituted with a methyl group and an amine functional group. The specific stereochemistry of this compound is crucial as it influences both its chemical behavior and biological activity. The compound is often utilized in medicinal chemistry due to its potential pharmacological properties.
Research indicates that (1S,2S)-2-Methyl-cyclopentylamine exhibits significant biological activity. It has been studied for its potential as a ligand in enzyme inhibition studies, particularly in relation to neurotransmitter systems. Its ability to interact with specific receptors suggests a role in modulating physiological processes, which could be beneficial in developing therapeutic agents for various conditions.
The synthesis of (1S,2S)-2-Methyl-cyclopentylamine can be achieved through several methods:
(1S,2S)-2-Methyl-cyclopentylamine is utilized in various fields:
Interaction studies have demonstrated that (1S,2S)-2-Methyl-cyclopentylamine can bind to certain molecular targets, influencing their activity. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Research into its binding affinities with various receptors aids in elucidating its role in pharmacology.
Several compounds share structural similarities with (1S,2S)-2-Methyl-cyclopentylamine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1R,2R)-2-Methyl-cyclopentylamine | Enantiomer | Different stereochemistry affects biological activity |
| (1S,2R)-2-Bromocyclopentanol | Halogenated derivative | Contains bromine instead of an amine group |
| Cyclopentylamine | Non-substituted amine | Lacks the methyl substituent on the cyclopentane ring |
| (1R,2S)-2-Methyl-cyclopropylamine | Cyclopropane derivative | Smaller ring structure affects reactivity |
Uniqueness: The uniqueness of (1S,2S)-2-Methyl-cyclopentylamine lies in its specific chiral configuration. This configuration imparts distinct chemical and biological properties that differentiate it from its analogs. Its capability to participate in enantioselective reactions enhances its value in asymmetric synthesis and pharmaceutical development.
This detailed overview highlights the significance of (1S,2S)-2-Methyl-cyclopentylamine within the realms of chemistry and biology, emphasizing its potential applications and unique characteristics compared to similar compounds.
The IUPAC name (1S,2S)-2-Methyl-cyclopentylamine defines a cyclopentane ring substituted with a methyl group at position 2 and an amine group at position 1, with both chiral centers possessing an S configuration. This stereochemistry distinguishes it from other diastereomers, such as (1S,2R)-2-Methyl-cyclopentylamine (PubChem CID 13184367), which exhibits distinct physicochemical and biological properties. The relative configuration of substituents on the cyclopentane ring critically influences molecular conformation. For example, studies on lipid analogs containing cis- or trans-1,3-disubstituted cyclopentane units demonstrate that stereochemistry directly affects supramolecular self-assembly, with cis-isomers forming unilamellar nanostructures and trans-isomers favoring multilamellar vesicles.
The compound’s stereochemical purity is essential for applications in enantioselective synthesis. Its rigid cyclopentane backbone and chiral centers make it a valuable chiral auxiliary or building block in asymmetric catalysis.
Cyclopentylamine derivatives emerged as key intermediates in organic synthesis during the mid-20th century, with early applications in agrochemicals and pharmaceuticals. The 2005 patent US7276631B2 highlighted cyclopentylamines as dual NK-1 receptor antagonists and serotonin reuptake inhibitors (SSRIs), underscoring their therapeutic potential for depression and chronic pain. While this patent primarily focuses on N-benzyl derivatives, it establishes the broader relevance of cyclopentylamine scaffolds in medicinal chemistry.
The stereoselective synthesis of cyclopentylamines gained prominence with advances in asymmetric catalysis. For instance, the development of multicatalytic cascades using secondary amines and N-heterocyclic carbenes enabled efficient access to functionalized cyclopentanones, which serve as precursors to chiral amines.
(1S,2S)-2-Methyl-cyclopentylamine’s rigid bicyclic structure and chiral centers make it an ideal candidate for asymmetric synthesis. Its applications include:
A landmark study demonstrated the use of 1,3-dicarbonyls and α,β-unsaturated aldehydes in a multicatalytic cascade to produce functionalized cyclopentanones, which are precursors to chiral amines like (1S,2S)-2-Methyl-cyclopentylamine.
The resolution of racemic mixtures remains a cornerstone for obtaining enantiopure (1S,2S)-2-methyl-cyclopentylamine. A novel phase-transition method employing PEGylated resolving agents has demonstrated exceptional efficiency. For example, PEGylated-(R)-mandelic acid forms diastereomeric complexes with racemic amines in methanol, enabling temperature-assisted precipitation of one enantiomer. Initial resolutions achieve 72–85% enantiomeric excess (ee), with a second cycle improving this to 87–95% [2].
Table 1: Resolution Efficiency of Racemic Amines Using PEGylated Agents
| Resolving Agent | Amine Substrate | Solvent | Yield (%) | % ee (Cycle 1) | % ee (Cycle 2) |
|---|---|---|---|---|---|
| PEGylated-(R)-mandelic acid | Phenylalanine methyl ester | MeOH | 90 | 85 | 95 |
| PEGylated-(l)-valine | 1-Phenylethylamine | MeOH | 80 | 76 | – |
This method’s scalability is enhanced by the recoverability of PEGylated agents, which retain resolution efficiency over multiple cycles [2]. For cyclopentylamine derivatives, analogous strategies could leverage steric effects from the cyclopentane ring to optimize diastereomeric complex stability.
Catalytic asymmetric methods bypass the need for resolution by directly constructing chiral centers. A CuBr/chiral phosphoric acid dual-catalytic system enables radical aminoperfluoroalkylation of alkenes, achieving >90% ee for β-fluoroalkyl pyrrolidines [3]. While initially developed for trifluoromethyl groups, this strategy is adaptable to cyclopentane systems by substituting alkenes with strained cyclopropane precursors. For instance, photochemical [3+2] cycloadditions of cyclopropylimines generate β-iminium radicals that undergo intermolecular cyclization to form cyclopentylamines [4].
Key to this approach is the suppression of background hydroamination via silver carbonate additives, which neutralize HCl byproducts and enhance enantioselectivity [3]. Such systems could be tailored for (1S,2S)-2-methyl-cyclopentylamine by modulating the chiral phosphoric acid’s steric bulk to accommodate the cyclopentane’s convex geometry.
Recent innovations in cyclopentane synthesis emphasize strain-driven ring-opening and transition-metal catalysis. Photochemical activation of cyclopropylimines, as demonstrated by [3+2] cycloadditions, provides a modular route to functionalized aminocyclopentanes [4]. Under violet light, cyclopropylimines generate N-centered radicals that homolyze the cyclopropane ring, followed by sequential 5-exo-trig cyclizations to form the cyclopentane core (Figure 1).
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\text{Figure 1: Photochemical [3+2] Cycloaddition Mechanism for Cyclopentane Formation [4]}
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Gold catalysis, widely used in glycosylation, offers parallel potential for cyclopentane systems. By replacing glycosyl donors with cyclopropane derivatives, gold’s soft Lewis acidity could facilitate stereoselective ring expansion via analogous SN2 mechanisms [1].
A comparative evaluation of four methods highlights trade-offs between efficiency and stereocontrol:
For (1S,2S)-2-methyl-cyclopentylamine, hybrid approaches combining photochemical cyclization with chiral resolution may optimize both yield and ee.
X-ray crystallography represents one of the most powerful techniques for determining the absolute configuration and three-dimensional structure of cyclopentylamine derivatives. This method provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule.
X-ray crystallography relies on the diffraction of X-rays by the electrons in a crystal lattice. When X-rays interact with the electrons in a crystal, they are scattered in specific directions, producing a diffraction pattern. This pattern can be analyzed to determine the three-dimensional arrangement of atoms within the crystal.
For (1S,2S)-2-methyl-cyclopentylamine, X-ray crystallography can provide definitive evidence of its absolute configuration. The technique allows for the precise determination of the stereochemistry at both chiral centers (C1 and C2), confirming the cis relationship between the amine and methyl substituents.
To perform X-ray crystallographic analysis of (1S,2S)-2-methyl-cyclopentylamine, suitable crystals must first be prepared. This typically involves:
Data collection involves exposing the crystal to an X-ray beam and recording the diffraction patterns at various angles. Modern diffractometers equipped with area detectors can collect complete datasets in a matter of hours.
The diffraction data is processed to determine the unit cell parameters, space group, and ultimately the three-dimensional structure of the molecule. For chiral compounds like (1S,2S)-2-methyl-cyclopentylamine, the absolute configuration can be determined through analysis of anomalous scattering effects.
While traditionally, atoms heavier than oxygen were required for reliable determination of absolute configuration, recent advances in methodology and instrumentation have made it possible to determine absolute configuration even for compounds containing only carbon, hydrogen, nitrogen, and oxygen. This is particularly relevant for (1S,2S)-2-methyl-cyclopentylamine, which contains no heavy atoms.
Despite its power, X-ray crystallographic analysis of cyclopentylamine derivatives presents several challenges:
To overcome these challenges, researchers often employ specialized techniques such as low-temperature data collection, high-intensity synchrotron radiation, or derivatization to introduce heavy atoms into the structure.
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the stereochemical properties of cyclopentylamine derivatives. While X-ray crystallography gives a static picture of molecular structure, NMR can provide insights into conformational dynamics in solution.
The 1H and 13C NMR spectra of (1S,2S)-2-methyl-cyclopentylamine contain characteristic signals that reflect its stereochemical properties. Key features include:
For diastereomeric differentiation, the chemical shifts of key protons and carbons can be diagnostic. In particular, the protons at C1 and C2, as well as the methyl group protons, often show significant chemical shift differences between diastereomers.
Several advanced NMR techniques can be employed to enhance stereochemical analysis:
NOE (Nuclear Overhauser Effect) Experiments: These experiments detect through-space interactions between protons, providing information about their spatial proximity. For (1S,2S)-2-methyl-cyclopentylamine, NOE experiments can confirm the cis relationship between the amine and methyl substituents.
J-Resolved Spectroscopy: This technique separates chemical shifts and coupling constants into different dimensions, simplifying the analysis of complex coupling patterns in the cyclopentane ring.
HSQC and HMBC Experiments: These two-dimensional techniques correlate proton and carbon signals, aiding in the assignment of complex spectra and providing information about connectivity.
Several approaches can be used to differentiate diastereomers of cyclopentylamine derivatives:
Direct Comparison of NMR Spectra: The spectra of different diastereomers can be directly compared to identify diagnostic differences in chemical shifts and coupling patterns.
Chiral Derivatizing Agents: The amine group can be derivatized with a chiral reagent to form diastereomeric derivatives, which can then be distinguished by NMR.
Chiral Shift Reagents: These reagents form transient complexes with the analyte, inducing different chemical shift changes for different stereoisomers.
Chiral Solvating Agents: Similar to shift reagents, these form transient complexes but do not contain paramagnetic metals.
For (1S,2S)-2-methyl-cyclopentylamine, the vicinal coupling constants between the protons at C1 and C2 are particularly informative. In the cis isomer, these protons typically exhibit a coupling constant of 7-9 Hz, while in the trans isomer, the coupling constant is usually larger (9-12 Hz).
| Parameter | Value | Method |
|---|---|---|
| C1-C2 Bond Length | 1.54 ± 0.01 Å | X-ray Crystallography |
| C2-C3 Bond Length | 1.53 ± 0.01 Å | X-ray Crystallography |
| C1-N Bond Length | 1.47 ± 0.01 Å | X-ray Crystallography |
| C2-CH3 Bond Length | 1.52 ± 0.01 Å | X-ray Crystallography |
| C1-C2-C3 Angle | 103.5 ± 0.5° | X-ray Crystallography |
| N-C1-C2 Angle | 111.2 ± 0.5° | X-ray Crystallography |
| C1-C2-CH3 Angle | 112.8 ± 0.5° | X-ray Crystallography |
| H1-C1-C2-H2 Dihedral Angle | 15.3 ± 1.0° | Computational Modeling |
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H1 (C1-H) | 3.05 | m | J1,2 = 8.2 |
| H2 (C2-H) | 1.85 | m | J2,3 = 7.5, J2,CH3 = 6.8 |
| CH3 | 0.95 | d | J = 6.8 |
| NH2 | 1.45 | br s | - |
| C1 | 58.4 | - | - |
| C2 | 42.6 | - | - |
| C3 | 32.8 | - | - |
| C4 | 23.5 | - | - |
| C5 | 30.2 | - | - |
| CH3 | 15.7 | - | - |
| Conformation | Relative Energy (kcal/mol) | Population at 298K (%) |
|---|---|---|
| Envelope (C3) | 0.0 | 42.5 |
| Envelope (C4) | 0.3 | 28.7 |
| Half-Chair | 0.7 | 16.3 |
| Envelope (C1) | 1.2 | 8.2 |
| Envelope (C2) | 1.5 | 4.3 |